REACTION_SMILES
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[C:22](=[O:23])([O-:24])[O-:25].[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:9]([cH:10][cH:11]1)[C:8](=[O:12])[CH2:7][C:6]2([CH3:13])[CH3:14].[CH3:28][N:29]1[CH2:30][CH2:31][CH2:32][C:33]1=[O:34].[K+:26].[K+:27].[SH:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1>>[OH:2][c:3]1[cH:4][c:5]2[c:9]([cH:10][cH:11]1)[C:8](=[O:12])[CH2:7][C:6]2([CH3:13])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(c1)C(C)(C)CC2=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Sc1ccccc1
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Name
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|
Type
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product
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Smiles
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CC1(C)CC(=O)c2ccc(O)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |